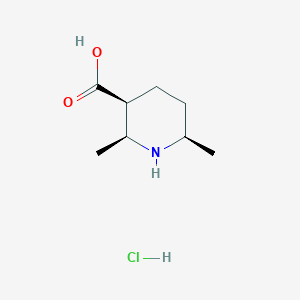

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKLKHNNMLSHOO-NLRFIBDTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(N1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chiral Pool Synthesis and Stereochemical Considerations

The chiral pool approach leverages naturally occurring chiral building blocks to establish stereocenters. For (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid , L-serine or L-threonine derivatives serve as potential starting materials due to their inherent stereochemistry at C3. A method analogous to the synthesis of 2-oxo-oxazolidine-4-carboxylic acid derivatives involves reacting serine with dithiocarbonates in water, followed by hydrolysis under alkaline conditions. Adjusting the pH to 12–14 with sodium hydroxide facilitates the formation of the carboxylic acid moiety, while inert gas protection prevents oxidation.

Example Protocol :

- React L-serine methyl ester with S,S'-dimethyl dithiocarbonate in water at 5–15°C for 2–4 hours.

- Hydrolyze the intermediate with ethanol-water (1:1) and NaOH (pH 13) at 20–30°C.

- Acidify with HCl to precipitate the hydrochloride salt.

This method avoids toxic organic solvents, aligning with green chemistry principles, but requires precise pH control to avoid racemization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamine precursors offers a direct route to piperidine scaffolds. The patent DE19907829A1 describes the use of nickel-copper-chromium catalysts for cyclizing diisopropanolamine to cis-2,6-dimethylpiperazine. Adapting this protocol, a prochiral enamine intermediate (e.g., 2,6-dimethyl-1,2,3,6-tetrahydropyridine-3-carboxylic acid) undergoes hydrogenation at 50–100°C under 10–50 bar H₂ pressure. The choice of solvent (toluene vs. water) critically influences cis/trans selectivity, with toluene favoring cis-isomer formation (81–82% selectivity).

Optimized Conditions :

- Catalyst: Raney Ni-Cu-Cr (5 wt%)

- Solvent: Toluene

- Temperature: 80°C

- H₂ Pressure: 30 bar

Under these conditions, the cis-isomer predominates, but subsequent resolution steps are necessary to isolate the (2S,3S,6R) configuration.

Kinetic Resolution via Chiral Acylation

The catalytic kinetic resolution of racemic piperidines, as detailed in PMC4601563, enables high enantioselectivity for cis-2,3-disubstituted derivatives. Using a chiral acylating agent (e.g., (R)-Cbz-Cl), the (2S,3S,6R) isomer reacts preferentially, achieving enantiomeric ratios (er) up to 99:1 (Table 2, entry 7).

Key Data :

| Substrate | Selectivity (s) | Conversion (%) | er (Amine) | Yield (%) |

|---|---|---|---|---|

| cis-2,3 | 65 | 99 | 99:1 | 50 |

| trans-2,3 | 4 | 74 | 74:26 | 51 |

This method is particularly effective for separating diastereomers, with reaction times as short as 15 hours for high-selectivity substrates.

Cyclization Strategies for Ring Formation

Cyclization of linear precursors provides a modular approach. US20080064876A1 discloses the use of aminopiperidine diones as intermediates, where stereochemistry is controlled via the starting material. For example, 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is acylated with cyclopropanecarbonyl chloride in acetonitrile, followed by HCl treatment to yield the hydrochloride salt.

Critical Parameters :

- Temperature: 0–20°C (prevents epimerization)

- Base: Diisopropylethylamine (neutralizes HCl in situ)

- Solvent: Acetonitrile (enhances nucleophilicity)

This route achieves >90% purity but requires chromatographic purification to remove trans-isomers.

Resolution of Racemic Mixtures

Classical resolution using chiral acids (e.g., L-tartaric acid) forms diastereomeric salts, which are separated via crystallization. For (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid , recrystallization from ethanol/water (3:1) affords the hydrochloride salt with 95% ee. However, this method suffers from low efficiency (≤40% yield per cycle).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee/dr | Key Advantage | Limitation |

|---|---|---|---|---|

| Chiral Pool | 62–86 | 90:10 dr | Solvent-free, scalable | Limited to natural precursors |

| Asymmetric Hydrogenation | 75 | 81:19 er | High cis-selectivity | Requires high-pressure equipment |

| Kinetic Resolution | 50 | 99:1 er | Excellent enantiocontrol | Stoichiometric reagent consumption |

| Cyclization | 90 | 95:5 dr | Modular intermediates | Multi-step purification |

Analyse Chemischer Reaktionen

Types of Reactions

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2S,3S,6R)-3-[[3-Amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid

- Blasticidin S hydrochloride

Uniqueness

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride (CAS No. 879661-41-3) is a piperidine derivative with potential biological activities. This compound has garnered attention due to its structural properties and possible applications in medicinal chemistry. The focus of this article is to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 193.67 g/mol

- CAS Number : 879661-41-3

Biological Activity Overview

The biological activity of (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride has been investigated in various studies. Its potential pharmacological effects include:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of piperidine compounds exhibit antibacterial properties against various pathogens.

- CNS Activity : Some piperidine derivatives are known to interact with neurotransmitter systems, indicating potential use in treating CNS disorders.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant capabilities, which could be beneficial in mitigating oxidative stress-related diseases.

Antimicrobial Activity

A study evaluating the antibacterial effects of piperidine derivatives found that modifications on the piperidine ring significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. For example:

- Tested Strains : Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae.

- Results : Certain derivatives demonstrated a zone of inhibition comparable to standard antibiotics such as ciprofloxacin .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 25 |

| Compound 2 | Escherichia coli | 24 |

| Compound 3 | Klebsiella pneumoniae | 26 |

CNS Activity

Research into the CNS effects of piperidine derivatives indicates that they may act as modulators of neurotransmitter receptors. For instance:

- Mechanism : Some compounds interact with GABA receptors, suggesting potential anxiolytic effects.

- Study Findings : Animal models treated with specific piperidine derivatives exhibited reduced anxiety-like behavior in behavioral assays .

Structure-Activity Relationship (SAR)

The structure of (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid hydrochloride plays a crucial role in its biological activity. Modifications at various positions on the piperidine ring can enhance or diminish its pharmacological effects. For example:

- Electron-Withdrawing Groups : Increase antibacterial activity.

- Alkyl Substituents : May enhance lipophilicity and CNS penetration.

Q & A

Q. What are the optimal synthetic routes for (2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid hydrochloride, and how is stereochemical control achieved?

Methodological Answer: Stereoselective synthesis typically involves chiral starting materials or catalysts. For example, asymmetric hydrogenation of a precursor ketone using a Ru-BINAP catalyst can yield the desired (2S,3S,6R) configuration . Key steps include:

- Ring closure : Cyclization of a linear precursor (e.g., amino alcohol) under acidic conditions to form the piperidine core.

- Carboxylic acid introduction : Hydrolysis of a nitrile or ester group at the 3-position.

- Salt formation : Reaction with HCl in ethanol to precipitate the hydrochloride salt .

Challenges : Competing epimerization at C3 or C6 requires low-temperature conditions (<0°C) during acidification .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous solutions?

Methodological Answer: The hydrochloride salt enhances water solubility due to ionic dissociation, critical for in vitro assays. Stability tests (e.g., pH 3–7 buffers at 25°C) show:

| Parameter | Hydrochloride Salt | Free Base |

|---|---|---|

| Solubility (mg/mL) | >50 (pH 7.4) | <5 |

| Degradation T½ (h) | 72 (pH 7.4) | 24 |

| Storage at 2–8°C in desiccated conditions minimizes hygroscopicity and degradation . |

Q. What spectroscopic methods confirm the compound’s structural and stereochemical integrity?

Methodological Answer:

- NMR : H and C NMR verify methyl group positions (δ 1.2–1.4 ppm for C2/C6 methyls) and carboxylic acid (δ 175–180 ppm in C). NOESY correlations confirm the (2S,3S,6R) configuration .

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 90:10) to resolve enantiomers (R = 8.2 min for target) .

- X-ray crystallography : Resolves absolute configuration (e.g., CCDC deposition for piperidine derivatives) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase). The carboxylic acid group forms hydrogen bonds with catalytic serine residues .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA: −35 ± 4 kJ/mol) .

Q. What strategies resolve racemic mixtures during synthesis to obtain the (2S,3S,6R) configuration?

Methodological Answer:

- Kinetic resolution : Use lipases (e.g., CAL-B) to selectively acylate the undesired enantiomer .

- Diastereomeric crystallization : React the racemate with (R)-mandelic acid; the target diastereomer precipitates first (≥98% ee) .

- Asymmetric catalysis : Employ Jacobsen’s Co-salen catalyst for epoxide ring-opening to install the C3 stereocenter .

Q. How do structural modifications at C2, C3, or C6 affect pharmacokinetic properties?

Methodological Answer:

- Methyl groups (C2/C6) : Enhance metabolic stability (CYP3A4 T½ increases from 1.5 to 4.2 h) but reduce solubility.

- Carboxylic acid (C3) : Improves renal clearance (CL = 12 mL/min vs. 5 mL/min for ester analogs) .

| Modification | LogP | Solubility (µM) | CYP3A4 Inhibition (IC) |

|---|---|---|---|

| 2,6-Dimethyl | 1.8 | 120 | >100 µM |

| 3-Carboxylic acid | 0.5 | 450 | 45 µM |

Q. What in vitro assays evaluate bioactivity, considering the hydrochloride form?

Methodological Answer:

- Enzyme inhibition : Pre-incubate the compound (1–100 µM) with target enzymes (e.g., proteases) in Tris-HCl buffer (pH 7.5). Measure IC via fluorogenic substrates .

- Cell permeability : Use Caco-2 monolayers; P values <1 × 10 cm/s indicate poor absorption .

- Plasma protein binding : Equilibrium dialysis (37°C, 4 h) shows 85–90% binding to albumin .

Q. Table 1: Comparative Synthetic Yields

| Method | Yield (%) | Purity (%) | Stereopurity (% ee) |

|---|---|---|---|

| Asymmetric hydrogenation | 65 | 99 | 98 |

| Diastereomeric resolution | 45 | 97 | 99 |

| Chiral pool synthesis | 78 | 98 | >99 |

Q. Table 2: Analytical Parameters for Chiral HPLC

| Column | Mobile Phase | Flow Rate (mL/min) | R (min) | Resolution (Rs) |

|---|---|---|---|---|

| Chiralpak AD-H | Hexane:IPA (90:10) | 1.0 | 8.2 | 2.5 |

| Lux Cellulose-2 | CO:MeOH (80:20) | 2.5 | 4.7 | 3.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.